![molecular formula C10H12N2O4S B6340070 {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221342-05-7](/img/structure/B6340070.png)
{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol is a complex organic compound that features a furan ring, an imidazole ring, and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol typically involves multi-step organic reactions. One common route includes the initial formation of the furan ring followed by the introduction of the imidazole ring. The methanesulfonyl group is then added through sulfonation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol undergoes various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include various substituted furans, reduced imidazole derivatives, and sulfonyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-4-yl}methanol: Similar structure but with a different position of the methanol group.
{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-pyrazol-5-yl}methanol: Contains a pyrazole ring instead of an imidazole ring.
{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-thiazol-5-yl}methanol: Contains a thiazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
[3-(furan-2-ylmethyl)-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-17(14,15)10-11-5-8(7-13)12(10)6-9-3-2-4-16-9/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFMJJRIXDIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
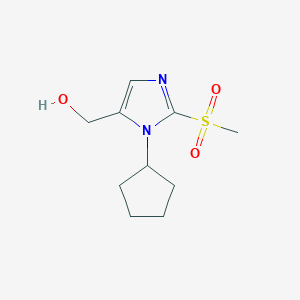
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
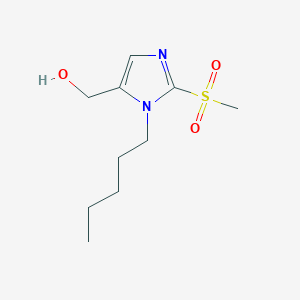
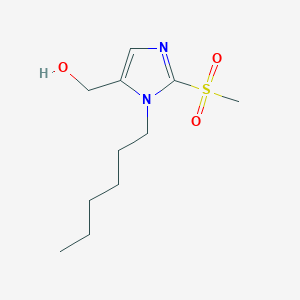
![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
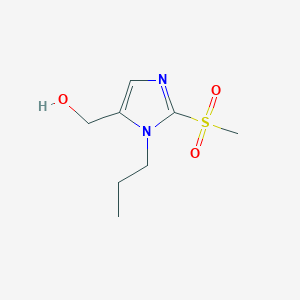
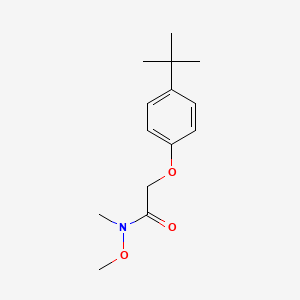
![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
